molecular formula C23H19N3O4 B6514596 N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892295-80-6

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514596
CAS No.: 892295-80-6
M. Wt: 401.4 g/mol
InChI Key: PSNRHWYDZJISPP-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a quinazoline core, a methoxybenzyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with DNA or proteins can lead to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazoline core is a common motif in many biologically active compounds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-18-10-7-15(8-11-18)14-24-21(27)16-9-12-19-20(13-16)25-23(29)26(22(19)28)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRHWYDZJISPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122279
Record name 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892295-80-6
Record name 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892295-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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